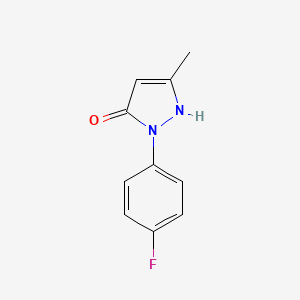
1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol
Overview
Description
Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation would also be analyzed.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the mechanisms of its reactions. It could involve experimental studies or computational chemistry .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed .Scientific Research Applications
- Pyrazoles and their derivatives are known for their anti-inflammatory properties . Researchers have explored the potential of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be valuable in treating inflammatory conditions.
- Pyrazoles have been studied for their anti-tumor properties . Researchers have examined whether 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol exhibits cytotoxic effects against cancer cells. Understanding its mechanism of action and specificity could inform cancer therapies.
- Molecular docking simulations have shown that this compound has binding affinity to the human estrogen alpha receptor (ERα) similar to 4-OHT (a native ligand) . Investigating its interactions with ERα could provide insights into potential hormonal therapies.
- The compound’s synthesis involves a two-step reaction: first, the formation of pyrazoline via a one-pot three-component reaction, and second, oxidative aromatization to yield the pyrazole . Researchers can explore modifications and variations in the synthetic pathway.
- Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity . Researchers may explore derivatives of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol as potential drug candidates for various diseases.
Anti-Inflammatory Activity
Anti-Tumor Effects
Molecular Docking Studies
Synthetic Applications
Medicinal Chemistry and Drug Design
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMCDQXCAWCZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263790 | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |
CAS RN |
181371-35-7 | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide](/img/structure/B2620195.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620196.png)
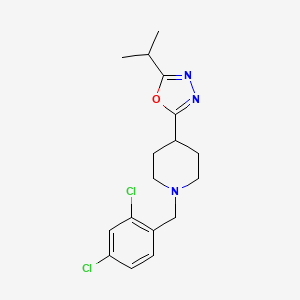
![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)
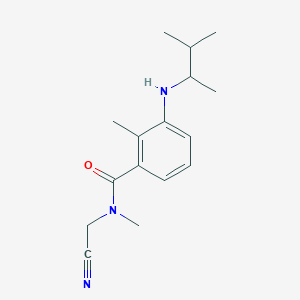


![4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2620211.png)
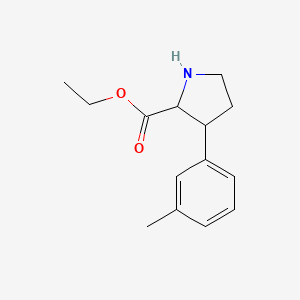

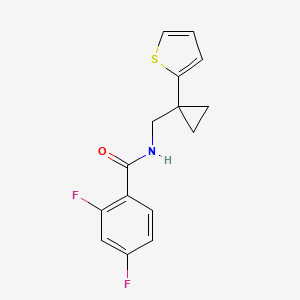
![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)